molecular formula C9H16N2O5 B557164 Boc-D-Asn-OH CAS No. 75647-01-7

Boc-D-Asn-OH

Cat. No.: B557164
CAS No.: 75647-01-7
M. Wt: 232.23 g/mol
InChI Key: FYYSQDHBALBGHX-RXMQYKEDSA-N
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Description

®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions. The BOC group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under different temperature conditions .

Industrial Production Methods: In industrial settings, the preparation of BOC-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further substitution reactions at the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, BOC deprotection yields the free amine, which can then participate in further reactions .

Scientific Research Applications

Boc-D-Asn-OH is primarily utilized in synthesizing bioactive peptides that exhibit various biological activities:

  • Neuroprotective Effects :
    • Peptides containing this compound have shown protective effects against neurotoxicity induced by amyloid-beta, which is implicated in Alzheimer's disease.
  • Antioxidant Properties :
    • Compounds derived from this compound demonstrate significant antioxidant activity, reducing oxidative stress and preventing cell death caused by reactive oxygen species.
  • Enzyme Inhibition :
    • Certain D-peptides synthesized using this compound can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission and cognitive function.

Table 2: Biological Activities of Peptides Synthesized from this compound

Biological ActivityDescriptionReferences
Neuroprotective EffectsProtects neuronal cells from Aβ-induced toxicity
Antioxidant ActivityReduces oxidative stress
Enzyme InhibitionInhibits acetylcholinesterase

Neuroprotective Activity

A study evaluated the neuroprotective effects of synthesized peptides containing this compound against Aβ-induced toxicity in SK-N-SH neuronal cells. Results indicated significant improvements in cell viability compared to untreated controls, demonstrating a protective effect against neurotoxicity.

Anti-Aβ Aggregation

Research focused on the ability of D-peptides synthesized with this compound to inhibit Aβ aggregation. Several peptides showed promising results, highlighting their potential application in treating Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of peptides synthesized from this compound was assessed using the DPPH assay. The results indicated effective neutralization of free radicals, supporting their potential as therapeutic agents against oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid primarily involves the protection and deprotection of the amino group. The BOC group is added to the amino group under basic conditions, forming a stable carbamate. Under acidic conditions, the BOC group is removed, regenerating the free amine. This process allows for selective reactions at the amino group while protecting it from unwanted side reactions .

Comparison with Similar Compounds

  • ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-4-Amino-3-((tert-butoxycarbonyl)amino)butanoic acid

Comparison: ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which includes a carbonyl group adjacent to the amino group. This structure allows for unique reactivity patterns compared to other BOC-protected amino acids. The presence of the carbonyl group can influence the compound’s reactivity in oxidation and reduction reactions, making it a valuable tool in synthetic chemistry .

Biological Activity

Boc-D-Asn-OH, or N-Boc-D-asparagine, is a derivative of the amino acid asparagine that has garnered attention in the field of peptide synthesis and biological research. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-asparagine. This modification enhances its stability during peptide synthesis and allows for selective reactions. The compound has a high purity level (≥98%) as indicated by thin-layer chromatography (TLC) .

Synthesis Methods

The synthesis of this compound typically involves several steps, including protection of the amino group and coupling reactions with other amino acids or peptides. Notable methods include:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for efficient assembly of peptides, where this compound can be incorporated at specific positions within a peptide chain.
  • Solution-Phase Synthesis: In this approach, this compound is synthesized in solution, often involving multiple coupling and deprotection steps to achieve the desired peptide structure.

Antimicrobial Properties

Research indicates that peptides containing this compound exhibit antimicrobial activity. For instance, studies have shown that cyclic peptides synthesized with this compound demonstrate significant efficacy against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Enzymatic Activity

This compound has also been studied for its role in enzyme catalysis. In one case, it was used as a substrate in reactions catalyzed by d-stereospecific amidohydrolases, showcasing its potential in biocatalysis . The hydrolytic activity observed suggests that this compound can be effectively utilized in enzymatic processes to yield bioactive compounds.

Study 1: Synthesis and Evaluation of Peptides

A study focused on the synthesis of bioactive cyclic depsipeptides incorporated this compound into their structure. These peptides were evaluated for their biological activity, demonstrating significant antimicrobial properties against Gram-positive bacteria . The study highlighted the importance of side-chain modifications in enhancing biological efficacy.

Study 2: Hydrolytic Activity Assessment

Another investigation assessed the hydrolytic activity of this compound derivatives using recombinant enzymes from Streptomyces sp. The results indicated that these derivatives could serve as effective substrates for enzymatic reactions, contributing to the understanding of peptide bond formation and hydrolysis .

Data Summary

Property Details
Chemical Formula C₆H₁₁N₃O₃
Molecular Weight 173.16 g/mol
Purity ≥98% (TLC)
Biological Activities Antimicrobial, enzymatic substrates

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). This step exposes the α-amino group for subsequent peptide elongation:

Boc D Asn OHTFAD Asn OH+CO2+(CH3)3CH\text{Boc D Asn OH}\xrightarrow{\text{TFA}}\text{D Asn OH}+\text{CO}_2+(\text{CH}_3)_3\text{CH}

  • Conditions : 25–55% TFA in dichloromethane (DCM) for 15–30 minutes .

  • Key Consideration : The unprotected side-chain amide of asparagine may undergo partial dehydration to form a nitrile side product under prolonged TFA exposure .

Coupling Reactions

Boc-D-Asn-OH participates in peptide bond formation via carbodiimide-mediated activation:

Boc D Asn OH+H Amino AcidDCC EDCBoc D Asn Amino Acid+Urea\text{Boc D Asn OH}+\text{H Amino Acid}\xrightarrow{\text{DCC EDC}}\text{Boc D Asn Amino Acid}+\text{Urea}

  • Common Reagents :

    • DCC (N,N’-dicyclohexylcarbodiimide) or EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide) for activation.

    • HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization .

  • Challenges :

    • The unprotected side-chain amide increases susceptibility to dehydration, forming succinimide or nitrile derivatives during activation .

Dehydration of Asparagine

Under carbodiimide activation, the side-chain amide of this compound may dehydrate to form a reactive nitrile intermediate:

Boc D Asn OHCarbodiimideBoc D cyanoalanine OH\text{Boc D Asn OH}\xrightarrow{\text{Carbodiimide}}\text{Boc D cyanoalanine OH}

  • Impact : Reduces coupling efficiency and introduces impurities .

  • Mitigation :

    • Use of pre-activated derivatives (e.g., Boc-Asn(Xan)-OH) with protected side chains .

    • Replace carbodiimides with phosphonium/uronium reagents (e.g., PyBOP, HATU) to minimize dehydration .

Racemization

  • Risk : Elevated during prolonged coupling steps, especially at high temperatures.

  • Prevention : Coupling at 0–4°C and using additives like HOAt .

Comparative Analysis of Asparagine Derivatives

CompoundProtecting GroupSolubility (DMF)Key Side Reactions
This compound None (unprotected)ModerateDehydration, racemization
Boc-Asn(Xan)-OH XanthylHighMinimal dehydration
Fmoc-Asn(Trt)-OH TritylLowAcid-labile side-chain cleavage

Case Studies

  • Dehydration in SPPS : A study reported 15–20% nitrile formation during this compound coupling without side-chain protection, resolved by switching to Boc-Asn(Xan)-OH .

  • Racemization Control : Coupling this compound at 4°C with HOBt reduced racemization to <2% .

Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSQDHBALBGHX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364634
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75647-01-7
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Boc-D-asparagine in the synthesis of acyl 2,3-diaminopropionic acid oligomers?

A: Boc-D-asparagine serves as the crucial starting material in the multi-step synthesis of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH). [] This compound acts as a scaffold for attaching various side chains, ultimately leading to the creation of diverse acyl trimers through a modular approach. [] Essentially, Boc-D-asparagine provides the initial building block upon which the desired oligomers are constructed.

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